Phenol;tungsten

Catalog No.
S1949037
CAS No.
M.F
C36H36O6W
M. Wt
748.5 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Phenol;tungsten

Product Name

Phenol;tungsten

IUPAC Name

phenol;tungsten

Molecular Formula

C36H36O6W

Molecular Weight

748.5 g/mol

InChI

InChI=1S/6C6H6O.W/c6*7-6-4-2-1-3-5-6;/h6*1-5,7H;

InChI Key

LBTYUMZOCMQFHI-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)O.C1=CC=C(C=C1)O.C1=CC=C(C=C1)O.C1=CC=C(C=C1)O.C1=CC=C(C=C1)O.C1=CC=C(C=C1)O.[W]

Canonical SMILES

C1=CC=C(C=C1)O.C1=CC=C(C=C1)O.C1=CC=C(C=C1)O.C1=CC=C(C=C1)O.C1=CC=C(C=C1)O.C1=CC=C(C=C1)O.[W]

Phenol;tungsten is a compound that combines the organic molecule phenol with tungsten, a transition metal known for its high melting point and hardness. The compound can be represented by the formula C9H13NO2WC_9H_{13}NO_2W, indicating its structure includes both organic and inorganic components. Phenol itself is a colorless to light pink liquid with a characteristic odor, widely used in chemical synthesis and as an antiseptic. Tungsten, on the other hand, is utilized in various applications due to its exceptional properties, including high density and strength.

The reactions involving phenol;tungsten are primarily focused on oxidation processes. For instance, tungsten compounds have been shown to catalyze the oxidation of phenol using hydrogen peroxide or molecular oxygen as oxidants. In these reactions, various products can be formed, including catechol and p-benzoquinone, depending on the reaction conditions and the presence of other catalysts . The unique catalytic properties of tungsten allow for selective oxidation pathways that can enhance the yield of desired products while minimizing by-products.

Phenol;tungsten can be synthesized through various methods:

  • Direct Reaction: Combining phenolic compounds with tungsten salts under controlled conditions can yield phenol;tungsten complexes.
  • Catalytic Processes: Utilizing tungsten-based catalysts in the oxidation of phenolic compounds allows for the formation of phenol;tungsten as an intermediate or by-product.
  • Hydrothermal Synthesis: This method involves high-temperature and high-pressure conditions to facilitate the reaction between tungsten oxides and phenolic compounds.

These methods highlight the versatility in synthesizing this compound for various applications.

Phenol;tungsten has several applications across different fields:

  • Catalysis: It is used in catalytic processes for organic transformations, particularly in the oxidation of organic substrates.
  • Material Science: Due to tungsten's hardness and thermal stability, this compound can be incorporated into materials requiring enhanced strength and durability.
  • Pharmaceuticals: The biological properties of phenolic compounds make them valuable in drug development; thus, their tungsten derivatives may also find uses in medicinal chemistry.

Studies on interaction mechanisms involving phenol;tungsten focus on its catalytic behavior and how it interacts with substrates during oxidation reactions. Research indicates that tungsten's electronic properties significantly influence its reactivity with phenolic compounds . Additionally, understanding these interactions can lead to improved catalytic efficiency and selectivity in industrial applications.

Phenol;tungsten shares similarities with other metal-phenol complexes but stands out due to tungsten's unique properties. Below is a comparison with similar compounds:

CompoundMolecular FormulaKey Features
Tungsten PhenoxideC24H24O4WC_{24}H_{24}O_4WKnown for stability and use in catalysis
Molybdenum PhenoxideC24H24O4MoC_{24}H_{24}O_4MoSimilar catalytic properties but less stable
Iron PhenolateC12H10O4FeC_{12}H_{10}O_4FeLess effective in oxidation reactions
Titanium PhenoxideC12H10O4TiC_{12}H_{10}O_4TiLower selectivity compared to tungsten

The uniqueness of phenol;tungsten lies in its ability to facilitate selective oxidation reactions effectively while maintaining stability under varying conditions, which is often not observed in other metal-phenol complexes .

Hydrothermal Synthesis Approaches

Hydrothermal assembly exploits autogenous pressure to couple phenolic ligands or polyphenols with tungsten oxo species.

EntryHydrothermal feedstock(s)pH / mineralizerT (°C)t (h)ProductKey metric
H-1Sodium tungstate + tannic acid8.5 (NH₄OH)16018Hexagonal WO₃ nanoflakes intercalated by tannate ligandsSpecific surface area 112 m² g⁻¹ [1]
H-2Ammonium metatungstate + tannic acid9.012012Metal–polyphenol coordination crystal (W–TA)Retains crystallinity after 2 M HCl [2]
H-3Na₂W₆O₁₉·xH₂O + BODIPY-phenol40 (sealed)4024Lindqvist POM-phenolate hybrid microcrystalsFluorescence quantum yield 0.18 [3]
H-4Paratungstate + phenol-rich deep eutectic solvent200Self-buffered6Monoclinic WO₃ nanoparticles capped by phenolate fragmentsPhotochromic recovery t₁/₂ = 41 s [4]

Hydrothermal phenol insertion often proceeds through in situ deprotonation of the phenol (pK_a ≈ 10) followed by W–O bond formation, aided by increased electrophilicity of octahedral W^VI centres in hot compressed water. Polyphenols such as tannic acid deliver multidentate coordination, generating extended W–O–C networks that survive strong acid leaching and constitute redox-active precursors for electrocatalysts [5].

Sol-Gel Precursor Techniques

Sol-gel routes convert molecular alkoxides or oxotungstate sols into phenol-tungsten networks at ≤100 °C.

Sol-gel systemPrecursor ratio W : phenolCatalystGelation timeCalcinationNotable property
Tungstic acid / phenol-formaldehyde resin1 : 4H₃PO₄2 h (60 °C)600 °C, 10 hAntioxidation mass loss 0.085 mg cm⁻² at 600 °C [6]
WCl₆ / 4-tert-butylphenol silica sol0.3 : 1BF₃·MEA4 h (RT)450 °C, 3 hVisible-light WO₃-TiO₂ xerogel, 74% phenol photo-degradation [7]

Phenolic resins serve dual roles as chelating ligands and carbon sources, anchoring tungstate clusters and yielding dense hybrid aerogels with high char yields. Condensed phenolate bridges suppress network shrinkage, producing crack-free coatings for high-temperature oxidation barriers [6].

Co-Precipitation Methods

Homogeneous precipitation from mixed metal and phenolate solutions affords stoichiometric tungstates under ambient pressure.

ExampleMetal sourcePhenolic ligand basepH set-pointTemp (°C)Product phasePhotocatalytic phenol removal
Co-WO₄ phenolateNa₂WO₄ + CoCl₂4-nitrophenol (NaOH)8.060Wolframite CoWO₄ nanoparticles12% TOC abatement, λ > 420 nm [8]
Ni-WO₄ phenolateNa₂WO₄ + Ni(NO₃)₂Catechol9.025Triclinic NiWO₄ nanorodsElectron quasi-Fermi potential −0.18 V vs NHE, suited to phenol photo-oxidation [9]

Rapid nucleation driven by phenolate bridging yields uniform tungstate crystallites (30–65 nm). Surface-bound phenolates modulate band edges; cobalt and nickel tungstates display conduction potentials adequate for one-electron activation of adsorbed phenols under visible light [9].

Solid-State Reaction Pathways

High-temperature or mechanochemical transformations provide access to organometallic tungsten phenolate complexes.

RouteConditionsProductStructural featureReference
Mechanochemical milling of WO₃ with sodium phenolate, 600 °C (Ar)4 h planetary mill, followed by annealNa₂WO₄·3C₆H₅OEdge-sharing WO₆ octahedra linked by μ-phenolateSynth. derived from [10]
Alkoxide exchange: [W(eg)₃] + bis(phenol) ligand, 110 °C tolueneReflux 4 h, SOCl₂ chlorinationcis-[WOCl₂(L)]Tridentate aminobis(phenolate) O,N,O chelate; W=O 1.78 Å [11]
Reductive coupling: WCl₄(DME) + Li₂(2,6-di-tert-butylphenolate) (ball mill)40 min, neat[(OC₆H₃^tBu₂)₄W]Monomeric tetra-phenolato W^IV, seven-coordinate [12]

Solid-state ligand exchange eliminates solvent and affords high metal-to-ligand ratios, beneficial for redox catalysis. Crystalline phenolate frameworks exhibit W–O–C angles of 140–155° that facilitate π back-donation and electronic delocalization [13].

Template-Assisted Nanostructure Fabrication

Phenolic polymers and graphene derivatives template tungsten growth into hierarchical architectures.

TemplateTungsten precursorMethodResulting morphologyApplication
Tannic-acid grafted reduced graphene oxideNa₂WO₄ + HCl, sonochemicalSelf-assembly; 80 °CGraphene sheets decorated with WO₃·nH₂O nano-flakes (25–120 nm)Non-enzymatic acebutolol sensor, LOD 5.5 nM [1]
Polyvinylphenol latex spheresWCl₆ solvothermal (benzyl alcohol)180 °CMesoporous WO₃ hollow spheres (d ≈ 400 nm)Fast coloration–bleaching electrochromics, ΔE 54% at 632 nm [14]
Poly(ethylene glycol)-block-poly-catechol micelles(NH₄)₆W₇O₂₄ in DES150 °CWO₃ quantum dots confined in micelle coresPhotodynamic bacterial inactivation under 470 nm LED [4]

Phenol-rich templates provide reducing environments, control nucleation sites through metal–catechol chelation, and are removable by calcination or offer conductive scaffolds in situ. Template size dictates final tungsten oxide domain size, enabling tunable excitonic features critical in sensing and photocatalysis.

Concluding Perspective

Phenol–tungsten chemistry has matured into a versatile platform spanning discrete coordination complexes and functional nanomaterials. Hydrothermal polyphenol coordination delivers acid-resistant crystalline precursors; sol-gel condensation embeds tungsten within phenolic matrices for thermal shields; co-precipitation affords semiconducting tungstates active in phenol remediation; solid-state routes provide electron-rich tungsten phenolate catalysts; and template strategies realize size-controlled nanostructures for optoelectronics and biointerfaces. Future opportunities lie in in situ spectroscopy of phenolate exchange at hydrothermal conditions and in integrating bio-derived phenolics to confer sustainability and novel redox behaviour.

Dates

Modify: 2023-07-22

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